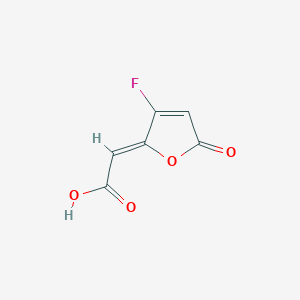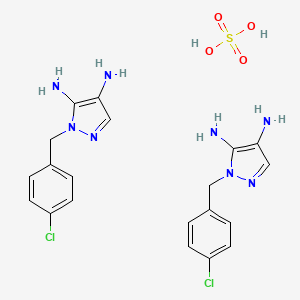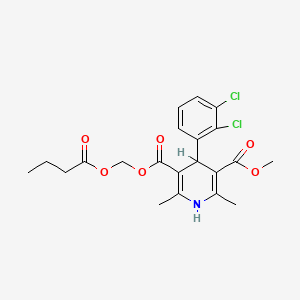
Rituximab
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen found on the surface of B cells. It is used primarily in the treatment of various autoimmune diseases and types of cancer, including non-Hodgkin lymphoma and chronic lymphocytic leukemia . This compound was first approved for medical use in 1997 and has since become a cornerstone in the treatment of B-cell malignancies .
作用機序
Target of Action
Rituximab is a genetically engineered chimeric murine/human monoclonal antibody . It is directed against the CD20 antigen , which is found on the surface of normal and malignant B lymphocytes . The CD20 antigen is expressed on most B cells during development from pre-B cells to mature B cells .
Mode of Action
This compound binds to the CD20 antigen on B cells, triggering cell death . It is thought to act primarily by depleting CD20-positive B cells . The antibody-dependent mechanisms contributing to this compound-mediated B-cell depletion include antibody-dependent cellular cytotoxicity (ADCC), complement-mediated cytotoxicity (CMC), and apoptosis .
Biochemical Pathways
The binding of this compound to CD20 triggers a series of biochemical pathways that lead to B-cell depletion. In particular, the activation of the complement system leads to the formation of a membrane attack complex (MAC), which kills the target . Additionally, this compound induces cell death through ADCC and CMC .
Pharmacokinetics
The pharmacokinetics of this compound can be influenced by several factors, including body weight, gender, and antigen-related factors . In patients with high levels of non-selective proteinuria, the pharmacokinetics of this compound is profoundly altered . The clearance and volume of distribution of this compound can also be affected by clinical variables such as proteinuria, anti-drug antibodies, and other factors .
Result of Action
The primary result of this compound action is the elimination of B cells, including the cancerous ones, from the body . This allows a new population of healthy B cells to develop from lymphoid stem cells . This compound has demonstrated an impressive efficacy and safety profile, improving outcomes in all B-cell malignancies, including diffuse large B-cell lymphoma, follicular lymphoma, and chronic lymphocytic leukemia .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. Polymorphisms in Fc gamma receptor and complement protein genes have been implicated as potential predictors of differential response to this compound . The lack of companion biomarkers beyond CD20 itself has made it difficult to predict which patients will respond to any given anti-CD20 antibody . The advent of biosimilars and alternative anti-CD20 antibodies will likely lead to dramatic changes in how we use CD20 antibodies .
生化学分析
Biochemical Properties
Rituximab targets a protein called CD20 . CD20 is found on white blood cells called B cells . This compound works by attaching itself to all the CD20 proteins it finds . Then, the cells of the immune system pick out the marked cells and kill them .
Cellular Effects
This compound has a profound effect on B cells. It destroys both abnormal and normal B cells . Once treatment is over, the body can replace the normal B cells . The biologic effects of this compound include inhibition of cell survival and proliferation, induction of apoptosis and macroautophagy, and sensitization to chemotherapeutic drugs and radiation .
Molecular Mechanism
This compound kills B cells by multiple mechanisms of action, including complement-dependent cytotoxicity and antibody-dependent cellular cytotoxicity, which are immune-mediated mechanisms, as well as by direct effects on cell signaling pathways and cell membranes following CD20 binding .
Temporal Effects in Laboratory Settings
The first infusion of this compound should be initiated at 50mg/hour and if tolerated the rate can be increased by 50mg/hour every 30 minutes to a maximum of 400mg/hour . Subsequent infusions should be initiated at 100 mg/hour and if tolerated increased by 100mg/hour increments every 30 minutes to a maximum of 400 mg/hour .
Dosage Effects in Animal Models
In animal models, this compound concentrations were inversely correlated with tumor burden; mice with low tumor burden had high this compound concentrations . Furthermore, this compound exposure influenced response and survival . Finally, using a pharmacokinetic-pharmacodynamic model, it was demonstrated that tumor burden significantly influenced this compound efficacy .
Metabolic Pathways
For instance, a study found that patients who responded to this compound had different metabolic profiles compared to those who did not respond, suggesting that this compound may influence metabolic pathways in B cells .
Transport and Distribution
This compound is administered intravenously, allowing it to be distributed throughout the body via the bloodstream . It targets and binds to the CD20 protein on B cells, both in the blood and in tissues where these cells are found .
Subcellular Localization
This compound binds to the CD20 protein, which is located on the cell membrane of B cells . This causes a polarization of B cells, involving a reorganization of CD20, intercellular adhesion molecule 1, and moesin, and orientation of the microtubule organizing center . This polarization of B cells induced by this compound augments its therapeutic role in triggering NK-cell–mediated antibody-dependent cellular cytotoxicity .
準備方法
Synthetic Routes and Reaction Conditions
Rituximab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a host cell line, typically Chinese hamster ovary (CHO) cells. These cells are then cultured in bioreactors under controlled conditions to produce the antibody .
Industrial Production Methods
The industrial production of this compound involves several key steps:
Cell Line Development: The gene encoding this compound is inserted into CHO cells.
Cell Culture: The CHO cells are cultured in bioreactors to produce the antibody.
Purification: The antibody is purified using techniques such as protein A affinity chromatography.
Formulation: The purified antibody is formulated into a stable solution for intravenous administration.
化学反応の分析
Types of Reactions
Rituximab primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. it can be involved in:
Antibody-Dependent Cellular Cytotoxicity (ADCC): This compound binds to CD20 on B cells, attracting immune cells that kill the targeted B cells.
Complement-Dependent Cytotoxicity (CDC): Binding of this compound to CD20 activates the complement system, leading to cell lysis.
Common Reagents and Conditions
Reagents: this compound itself, immune effector cells, and components of the complement system.
Conditions: Physiological conditions within the human body, typically at body temperature and pH.
Major Products Formed
The major products formed from these reactions are the lysed B cells, which are cleared from the body by the immune system .
科学的研究の応用
Rituximab has a wide range of applications in scientific research and medicine:
類似化合物との比較
Similar Compounds
Ofatumumab: Another anti-CD20 monoclonal antibody that binds a different epitope on CD20.
Obinutuzumab: A humanized anti-CD20 monoclonal antibody with modifications to enhance its efficacy.
Uniqueness of Rituximab
This compound was the first monoclonal antibody approved for the treatment of cancer and has a well-established safety and efficacy profile. Its chimeric nature (mouse/human) allows for effective targeting of B cells while minimizing immune reactions .
特性
CAS番号 |
174722-31-7 |
|---|---|
分子式 |
C6416H9874N1688O1987S44 |
分子量 |
Unspecified |
同義語 |
Retuxin; Rituxan; Mabthera; Mab thera; Hsdb 7455; Unii-4F4X42syq6; Immunoglobulin G1; Rituximab (anti-CD20); Ig gamma-1 chain C region; Rituximab - 10mg/ml solution |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]-](/img/structure/B1143199.png)

![Sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B1143202.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1143206.png)




